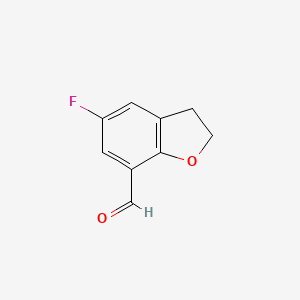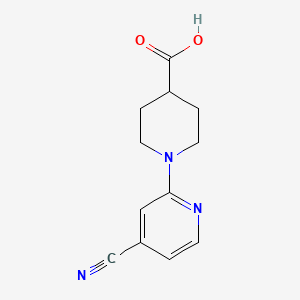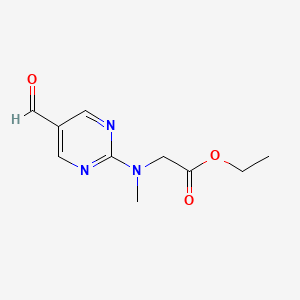
NIR-641 éster N-succinimidílico
Descripción general
Descripción
NIR-641 N-succinimidyl ester is a useful research compound. Its molecular formula is C37H44ClN3O4 and its molecular weight is 630.2 g/mol. The purity is usually 95%.
The exact mass of the compound NIR-641 N-succinimidyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NIR-641 N-succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NIR-641 N-succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monitoreo de agentes terapéuticos
El tinte se puede conjugar a agentes terapéuticos para monitorear su distribución y acumulación en los tejidos. Esta aplicación es crucial para el desarrollo de fármacos, ya que ayuda a comprender la farmacocinética y la biodistribución de nuevos fármacos.
Estas aplicaciones resaltan la versatilidad del éster N-succinimidílico NIR-641 en la investigación científica, ofreciendo a los investigadores herramientas poderosas para la visualización y el análisis en varios campos de estudio .
Mecanismo De Acción
Target of Action
NIR-641 N-succinimidyl ester is primarily used as a fluorescent dye . It is designed to covalently label proteins on primary amines, typically lysine residues . This makes proteins the primary targets of NIR-641 N-succinimidyl ester .
Mode of Action
NIR-641 N-succinimidyl ester interacts with its protein targets through a process known as succinimidyl ester labeling . In this process, the succinimidyl ester group in the NIR-641 N-succinimidyl ester molecule reacts with primary amines in proteins to form a stable amide linkage . This results in the protein being labeled with the NIR-641 N-succinimidyl ester, allowing it to be detected using fluorescence .
Biochemical Pathways
The primary biochemical pathway affected by NIR-641 N-succinimidyl ester is protein labeling . By attaching to proteins, NIR-641 N-succinimidyl ester allows for the visualization and tracking of these proteins. This can provide valuable information about protein function, localization, and interaction with other molecules .
Result of Action
The molecular effect of NIR-641 N-succinimidyl ester’s action is the stable labeling of target proteins . On a cellular level, this allows for the visualization and tracking of these proteins, providing valuable insights into their function and behavior .
Action Environment
The action of NIR-641 N-succinimidyl ester can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the pH and temperature of the reaction environment . Furthermore, the fluorescence of NIR-641 N-succinimidyl ester can be influenced by the local environment, including factors such as pH, temperature, and the presence of other fluorescent substances .
Análisis Bioquímico
Biochemical Properties
NIR-641 N-succinimidyl ester plays a crucial role in biochemical reactions by covalently binding to primary amines present in proteins, peptides, and other biomolecules. This binding occurs through the formation of stable amide bonds, which are resistant to hydrolysis under physiological conditions. The compound interacts with enzymes, proteins, and other biomolecules that contain primary amines, such as lysine residues. These interactions are essential for labeling and tracking biomolecules in various biochemical assays .
Cellular Effects
NIR-641 N-succinimidyl ester influences various cellular processes by labeling proteins and peptides within cells. This labeling allows researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties enable the visualization of labeled biomolecules, providing insights into their localization and function within cells. NIR-641 N-succinimidyl ester has been shown to affect cell function by altering the behavior of labeled proteins and peptides, which can impact cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of NIR-641 N-succinimidyl ester involves the formation of covalent bonds with primary amines in biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the succinimidyl ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond. This covalent modification can lead to changes in the activity and function of the labeled biomolecules, including enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NIR-641 N-succinimidyl ester can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that NIR-641 N-succinimidyl ester can maintain its labeling efficiency and fluorescence stability for several months, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of NIR-641 N-succinimidyl ester in animal models vary with different dosages. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, NIR-641 N-succinimidyl ester may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects .
Metabolic Pathways
NIR-641 N-succinimidyl ester is involved in metabolic pathways that include the interaction with enzymes and cofactors responsible for its activation and degradation. The compound’s metabolic fate is influenced by the presence of primary amines, which facilitate its covalent binding and subsequent incorporation into metabolic processes. This interaction can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of NIR-641 N-succinimidyl ester within cells and tissues are mediated by its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. NIR-641 N-succinimidyl ester is known to efficiently penetrate cell membranes, allowing it to label intracellular biomolecules and provide valuable information on their distribution and function .
Subcellular Localization
NIR-641 N-succinimidyl ester exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its labeling effects. This subcellular localization is crucial for studying the function and activity of labeled biomolecules in their native cellular environment .
Propiedades
Número CAS |
190714-26-2 |
|---|---|
Fórmula molecular |
C37H44ClN3O4 |
Peso molecular |
630.2 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C37H44N3O4.ClH/c1-6-38-29-19-14-12-17-27(29)36(2,3)31(38)21-9-7-10-22-32-37(4,5)28-18-13-15-20-30(28)39(32)26-16-8-11-23-35(43)44-40-33(41)24-25-34(40)42;/h7,9-10,12-15,17-22H,6,8,11,16,23-26H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QNVXMFIPFKQFIP-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |
SMILES isomérico |
CCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Cl-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


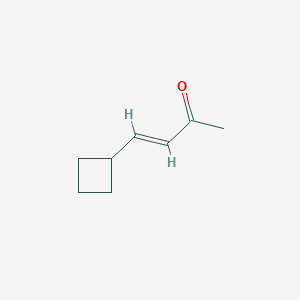
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)

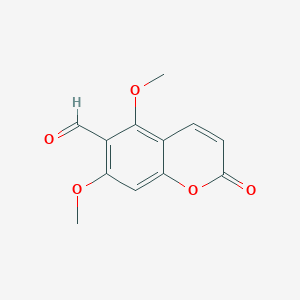
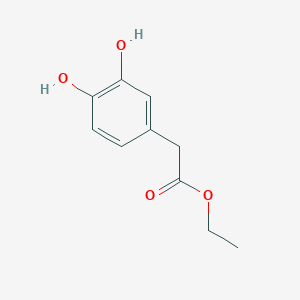
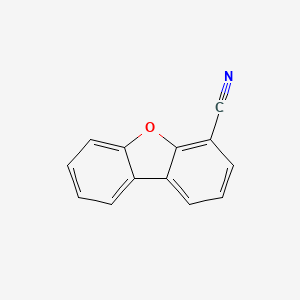


![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)
